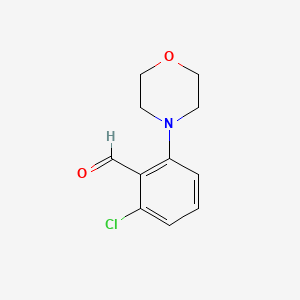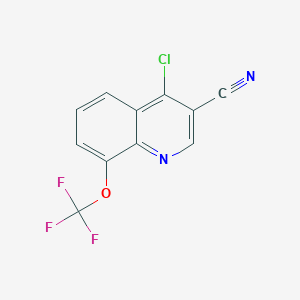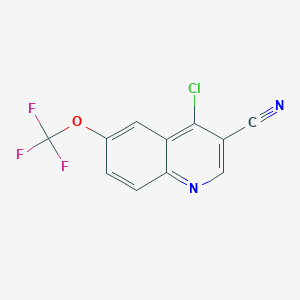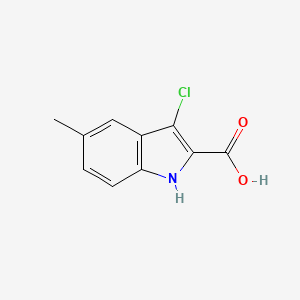![molecular formula C11H20O2 B1416393 (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol CAS No. 2167066-70-6](/img/structure/B1416393.png)
(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol
Descripción general
Descripción
The compound “(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol” is a bicyclic compound with a methoxymethyl group and a hydroxyl group . Bicyclic compounds are a type of organic compound with two fused rings. They have been used in various fields, including medicinal chemistry .
Molecular Structure Analysis
Bicyclic compounds, such as “(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol”, have a unique structure with two fused rings . The structure of these compounds can be analyzed using various techniques, including FTIR, NMR, and high-resolution mass spectrometry .
Aplicaciones Científicas De Investigación
Catalysis and Surface Site Probing
Methanol, a molecule related to (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol, has been used to study the surface sites of metal oxide catalysts. Wu et al. (2012) utilized methanol in probing the nature of surface sites of ceria nanocrystals with defined surface planes (Wu et al., 2012).
Synthesis of Chiral Bicyclo[2.2.2]oct-5-en-2-ones
Luo et al. (2008) discussed the synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones, which are relevant to the structural framework of (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol. This synthesis utilized carbohydrate-templated asymmetric Diels-Alder reactions (Luo et al., 2008).
Organic Synthesis Methods
Gabriele et al. (2000) explored the synthesis of methoxycarbonyl methylene tetrahydrofurans, which are structurally related to (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol, through palladium-catalyzed reactions (Gabriele et al., 2000).
Acid-Catalyzed Hydromethoxylation Studies
Research by Vasin et al. (2010) focused on acid-catalyzed hydromethoxylation of tricyclo[4.1.0.02,7]hept-1-yl and 7-methyltricyclo[4.1.0.02,7]hept-1-yl phenyl sulfones. This study contributes to understanding reactions relevant to the (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol framework (Vasin et al., 2010).
Bidentate Chelation-Controlled Synthesis
Jung et al. (2000) investigated the bidentate chelation-controlled synthesis of α-hydroxy esters, which is relevant to understanding the chemical behavior of (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol (Jung et al., 2000).
Fluorination and Methanolysis Studies
Stefano et al. (2002) explored the conversion of 6-exo-acetoxybicyclo[2.2.2]octan-2-ones into corresponding hydroxy derivatives via methanolysis, providing insight into reactions involving structures similar to (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol (Stefano et al., 2002).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This can vary widely depending on the specific compound and its intended use. For example, some compounds might act as inhibitors of certain receptors . Without more specific information, it’s difficult to determine the mechanism of action for “(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol”.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(methoxymethyl)-1-bicyclo[2.2.2]octanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-13-9-11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXNEVZXSDMHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCC(CC1)(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B1416317.png)

![methyl N-[3-(aminomethyl)phenyl]carbamate](/img/structure/B1416319.png)
![Methyl 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1416320.png)
amine](/img/structure/B1416323.png)
![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)

![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)


